Home > Products > Screening Compounds P64538 > Irinotecan-d5 (hydrochloride)
Irinotecan-d5 (hydrochloride) -

Irinotecan-d5 (hydrochloride)

Catalog Number: EVT-15271519
CAS Number:
Molecular Formula: C33H39ClN4O6
Molecular Weight: 628.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Irinotecan-d5 (hydrochloride) is a deuterated analogue of irinotecan hydrochloride, a potent chemotherapeutic agent primarily used in the treatment of various cancers, particularly colorectal and pancreatic cancers. Irinotecan is a derivative of camptothecin, which is extracted from the Chinese tree Camptotheca acuminata. The compound acts as a topoisomerase I inhibitor, disrupting DNA replication in cancer cells, leading to cell death. The introduction of deuterium in irinotecan-d5 enhances its pharmacokinetic properties and stability, making it valuable for research and therapeutic applications.

Source and Classification

Irinotecan hydrochloride was first approved in Japan in 1994 and subsequently by the FDA in 1996. It is classified as an antineoplastic agent, specifically a topoisomerase inhibitor, which plays a crucial role in cancer chemotherapy. The deuterated form, irinotecan-d5 (hydrochloride), is utilized mainly for research purposes to study drug metabolism and pharmacodynamics due to its unique isotopic labeling.

Synthesis Analysis

The synthesis of irinotecan hydrochloride involves several key steps:

  1. Starting Materials: The process begins with 7-ethyl-10-hydroxycamptothecin as the primary precursor.
  2. Reaction with Bipiperidinyl Carbonyl Chloride: The hydroxyl group at the 10-position undergoes acylation using [1,4']-bipiperidinyl-1'-carbonyl chloride, leading to the formation of irinotecan.
  3. Purification: The reaction mixture is filtered to remove excess reagents and by-products. The desired product is then crystallized from suitable solvents such as ethanol or acetonitrile to achieve high purity levels (99.8% or higher) as determined by high-performance liquid chromatography (HPLC) .
  4. Formation of Hydrochloride Salt: Hydrochloric acid is added to convert the base form into its hydrochloride salt, which enhances solubility and stability .
Molecular Structure Analysis

The molecular formula of irinotecan hydrochloride is C33H39ClN4O6C_{33}H_{39}ClN_{4}O_{6}, with a molecular weight of approximately 623.15 g/mol. Its structure features a complex arrangement that includes:

  • Core Structure: A pentacyclic ring system characteristic of camptothecin derivatives.
  • Functional Groups: Hydroxy, carbonyl, and piperidine moieties contribute to its biological activity.

Structural Data

  • IUPAC Name: (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate hydrochloride
  • CAS Number: 100286-90-6
  • Molecular Weight: 623.15 g/mol
  • Melting Point: 250–256 °C (decomposes upon melting) .
Chemical Reactions Analysis

Irinotecan undergoes various chemical reactions that are critical for its therapeutic efficacy:

  1. Hydrolysis: In aqueous solutions, irinotecan can hydrolyze to form its carboxylate derivative, which can affect its stability and activity. This reaction is reversible and influenced by pH levels .
  2. Topoisomerase Inhibition: Irinotecan forms a stable complex with DNA topoisomerase I, preventing the enzyme from relieving torsional strain during DNA replication. This leads to DNA damage and subsequent apoptosis in cancer cells .
Mechanism of Action

Irinotecan exerts its anticancer effects primarily through the inhibition of DNA topoisomerase I. The mechanism involves:

  1. Binding to Topoisomerase I: Irinotecan binds to the enzyme-DNA complex formed during DNA replication.
  2. Stabilization of Cleavable Complexes: This binding stabilizes the cleavable complex that normally allows for DNA strand separation.
  3. Induction of DNA Damage: As a result, DNA replication is halted, leading to cell cycle arrest at the S-G2 phase and ultimately triggering programmed cell death (apoptosis) .
Physical and Chemical Properties Analysis

Irinotecan hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: Sparingly soluble in aqueous solutions but soluble in organic solvents like dimethyl sulfoxide and dimethylformamide at concentrations up to 20 mg/mL.
  • Stability: Stability varies with pH; lower pH solutions maintain higher concentrations of the active lactone form compared to neutral or alkaline conditions .
  • Storage Conditions: Recommended storage at temperatures between 2–8 °C to preserve potency .

Relevant Data

PropertyValue
Molecular FormulaC33H39ClN4O6C_{33}H_{39}ClN_{4}O_{6}
Molecular Weight623.15 g/mol
Melting Point250–256 °C
SolubilitySparingly soluble in water; soluble in DMSO
Storage Temperature2–8 °C
Applications

Irinotecan hydrochloride is primarily used in clinical settings for:

  1. Cancer Treatment: It is an essential component in regimens for metastatic colorectal cancer and pancreatic adenocarcinoma.
  2. Research Applications: The deuterated form, irinotecan-d5 (hydrochloride), is utilized in pharmacokinetic studies to trace drug metabolism pathways without interference from endogenous compounds.
Synthesis and Isotopic Labeling Strategies for Irinotecan-d5 Hydrochloride

Deuterium Incorporation Techniques in Camptothecin Analog Synthesis

Irinotecan-d5 hydrochloride (CAS 718612-73-8) is a deuterated analog of the topoisomerase I inhibitor irinotecan, where five hydrogen atoms are replaced by deuterium. The deuterium atoms are strategically positioned at the ethyl group of the camptothecin core structure, specifically on the two methylene (CH₂) and methyl (CH₃) moieties, resulting in a CD₂-CD₃ configuration. This labeling is achieved through late-stage synthetic modifications to preserve the complex pentacyclic ring system and chiral center at the C-20 position. Key approaches include:

  • Deuterated Ethylation: Reaction of 10-hydroxycamptothecin (SN-38) with deuterated ethylating reagents like CD₃CD₂I under palladium catalysis or using deuterated ethanol in reductive alkylation protocols [2].
  • Asymmetric Synthesis: Maintenance of the (S)-configuration at C-20 via chiral resolution or enantioselective synthesis, as the biological activity of camptothecins is stereospecific [5].
  • Esterification: Condensation of deuterated SN-38 (SN-38-d5) with 1,4'-bipiperidine-1'-carboxylic acid chloride, forming the bis-piperidine moiety characteristic of irinotecan [3].

A critical challenge is minimizing isotopic scrambling during synthesis. High-temperature steps can lead to H/D exchange at labile sites (e.g., aromatic protons), reducing isotopic purity. This is mitigated by optimizing reaction conditions—using aprotic solvents (acetonitrile-d₃), lower temperatures (<60°C), and neutralizing agents (triethylamine) [2] [9].

Table 1: Key Deuterium Positions in Irinotecan-d5 Hydrochloride

Molecular SiteChemical GroupDeuterium CountSynthetic Method
Ethyl side chain-CD₂-CD₃5Deuterated ethylation of SN-38
Camptothecin coreC-H positions0Protected via mild reaction conditions
Bis-piperidineN/A0Assembled post-deuteration

Optimization of Stable Isotope Labeling for Metabolic Tracing

The primary purpose of deuteration in irinotecan-d5 is to enhance metabolic tracing precision. With a molecular weight of 628.17 g/mol (C₃₃H₃₄D₅ClN₄O₆), the isotopic enrichment (≥95% deuterium) enables discrimination between endogenous and exogenous compounds in mass spectrometry-based assays. Optimization strategies include:

  • Isotopic Purity Enhancement: Multi-step purification via preparative HPLC with UV detection at 254 nm and 365 nm, removing non-deuterated impurities (e.g., 8-ethyl irinotecan) that arise from incomplete deuteration [10].
  • Metabolic Pathway Tracing: The deuterated ethyl group remains intact during cytochrome P450-mediated conversion to SN-38-d5 (active metabolite), allowing pharmacokinetic studies to quantify tissue distribution and clearance without interference from endogenous lipids [8].
  • Stability Studies: Forced degradation tests confirm deuterium retention under physiological pH (5–7.4). Acidic conditions may induce minor H/D exchange at the quinoline ring, addressed by formulating the hydrochloride salt at controlled pH [3].

Table 2: Impact of Deuteration on Metabolic Tracing Parameters

ParameterIrinotecan (Unlabeled)Irinotecan-d5Advantage
Molecular Weight623.11 g/mol628.17 g/mol+5 Da shift for MS detection
Isotopic EnrichmentN/A≥95% D-atom excessReduces background noise
SN-38 ConversionDetectableQuantifiable as SN-38-d5Tracks bioactivation
Plasma StabilityLactone ring hydrolysisIdentical hydrolysis + D-retentionClearance kinetics comparable to unlabeled drug

Quality Control and Regulatory Considerations for Deuterated Antineoplastic Agents

Quality assurance of irinotecan-d5 hydrochloride requires stringent analytical validation to comply with ICH Q3D guidelines for elemental impurities and USP-NF standards for deuterated pharmaceuticals. Critical QC measures include:

  • Isotopic Purity: Quantified using LC-MS/MS with selected reaction monitoring (SRM). Acceptable thresholds are ≥95% deuterium incorporation, with ≤2% relative abundance of unlabeled (d0) species at m/z 623→576 [9].
  • Chemical Purity: HPLC-UV analysis (≥98% chemical purity) with C18 columns and mobile phases of ammonium acetate/acetonitrile to resolve impurities like 10,11-methylenedioxy-camptothecin derivatives [5] [10].
  • Regulatory Alignment: The compound is classified as a "stable isotope-labeled compound" for research (non-clinical) use only. Manufacturing follows GMP-like controls for trace solvents (e.g., acetonitrile <410 ppm), heavy metals (Pb <10 ppm), and endotoxins (<10 EU/mg) [3] [9].Regulatory filings (e.g., FDA Drug Master Files) require comprehensive characterization:
  • NMR (¹H, ¹³C, ²H) confirming deuterium locations and absence of signal at 1.0–1.5 ppm (ethyl group).
  • Chirality verification via circular dichroism at 254–370 nm [2] [5].

Table 3: Quality Control Specifications for Irinotecan-d5 Hydrochloride

ParameterTest MethodAcceptance CriterionPurpose
Deuterium Atom ExcessLC-MS/MS≥95%Ensures metabolic tracing validity
Chemical PurityHPLC-UV (254 nm)≥98%Excludes non-deuterated impurities
Residual SolventsGC-FIDMeets ICH Q3C limitsSafety compliance
Chiral PurityCircular Dichroism[α]₂₀D +40° to +42° (c=1, DMF)Confirms (S)-configuration
Water ContentKarl Fischer≤3.0% w/wPrevents hydrolysis

Properties

Product Name

Irinotecan-d5 (hydrochloride)

IUPAC Name

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride

Molecular Formula

C33H39ClN4O6

Molecular Weight

628.2 g/mol

InChI

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m0./s1/i1D3,3D2;

InChI Key

GURKHSYORGJETM-VABPKVOWSA-N

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.